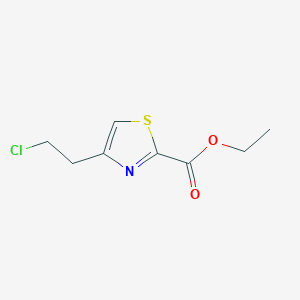

Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate

Beschreibung

Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate is a thiazole derivative characterized by a 2-chloroethyl substituent at the 4-position of the thiazole ring and an ethyl ester group at the 2-position. Its molecular formula is C₈H₁₀ClNO₂S, with a molecular weight of 219.69 g/mol. The compound’s unique structure combines a reactive chlorinated alkyl chain with an ester group, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

ethyl 4-(2-chloroethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-2-12-8(11)7-10-6(3-4-9)5-13-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRLILWHMKNSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-4-(2-Chlorethyl)thiazol-2-carboxylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Das Chloratom in der 2-Chlorethylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Der Thiazolring kann Oxidationsreaktionen eingehen, um Sulfoxide oder Sulfone zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumthiocyanat oder Natriummethoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid, m-Chlorperbenzoesäure oder Kaliumpermanganat.

Wichtigste gebildete Produkte

Nucleophile Substitution: Bildung von substituierten Thiazolderivaten.

Oxidation: Bildung von Thiazolsulfoxiden oder -sulfonen.

Reduktion: Bildung des entsprechenden Alkohols aus der Estergruppe.

Analyse Chemischer Reaktionen

Synthetic Preparation and Key Reactions

The compound is synthesized via a four-step route ( ), involving sequential transformations:

Reaction 1: Diazotization and Bromination

-

Reactants : 2-(2-Aminothiazol-4-yl)ethyl acetate, benzyltriethylammonium bromide (Br reagent), tert-butyl nitrite (diazotizing agent).

-

Conditions : Dichloromethane solvent, 18 hours at 25°C.

-

Product : 2-(2-Bromothiazol-4-yl)ethyl acetate (85% yield).

-

Mechanism : Radical bromination facilitated by phase-transfer catalysis ( ).

Reaction 2: Reduction of Ester to Alcohol

-

Reactants : Brominated intermediate, sodium borohydride.

-

Conditions : Ethanol solvent, 0°C → room temperature.

Reaction 3: Carbonyl Insertion

-

Reactants : Bromo-alcohol intermediate, triethylamine, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium catalyst.

-

Conditions : Ethanol, CO atmosphere, 80°C for 15 hours.

Reaction 4: Chlorination

-

Reactants : Hydroxyethyl intermediate, thionyl chloride.

-

Conditions : Dichloromethane, 0°C → room temperature for 3 hours.

-

Product : Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate (final yield: 74–91%) ( ).

Reactivity and Functional Group Transformations

The compound’s reactivity is driven by its chloroethyl and ester groups:

Nucleophilic Substitution

-

The chloroethyl group undergoes substitution with nucleophiles (e.g., amines, thiols). For example:

This is critical in synthesizing APJ receptor agonists ( ).

Ester Hydrolysis

-

The ethyl ester hydrolyzes under acidic or basic conditions to form carboxylic acids:

This enables further derivatization ().

Reduction of Chloroethyl Group

Table 1: Key Reaction Conditions and Yields

Table 2: Functional Group Reactivity

Mechanistic Insights

-

Palladium-Catalyzed Carbonyl Insertion : The Pd catalyst coordinates with CO, forming an acyl-Pd complex that inserts into the C–Br bond ( ).

-

Radical Bromination : Tert-butyl nitrite generates NO radicals, initiating a chain reaction for Br transfer ( ).

Research Findings

Wissenschaftliche Forschungsanwendungen

Ethyl-4-(2-Chlorethyl)thiazol-2-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Wird als Baustein für die Synthese von bioaktiven Molekülen mit potenziellen therapeutischen Eigenschaften verwendet.

Biologische Studien: Auf seine antimikrobielle, antimykotische und antikanzerogene Aktivität untersucht.

Chemische Biologie: Eingesetzt bei der Untersuchung von Enzyminhibition und Rezeptorbindung.

Industrielle Anwendungen: Wird bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-4-(2-Chlorethyl)thiazol-2-carboxylat umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Enzyminhibitor wirken, indem sie an das aktive Zentrum von Enzymen bindet und so deren Aktivität blockiert. Sie kann auch mit zellulären Rezeptoren interagieren, Signaltransduktionswege modulieren und zelluläre Funktionen beeinflussen. Die genauen molekularen Zielstrukturen und beteiligten Pfade hängen vom jeweiligen biologischen Kontext und der Art der Substituenten am Thiazolring ab .

Vergleich Mit ähnlichen Verbindungen

A. Ester vs. Carboxylic Acid Derivatives

Ethyl 4-(2-Chloroethyl)thiazole-2-carboxylate (ester form):

- Advantages: Enhanced cell membrane permeability due to the ethyl ester; widely used as a prodrug.

- Limitations: Requires metabolic activation (ester hydrolysis) for biological activity.

4-(2-Chloroethyl)thiazole-2-carboxylic Acid (hypothetical acid form):

- Advantages: Direct interaction with biological targets without metabolic activation.

- Limitations: Poor bioavailability due to high polarity.

Reference : Similar trends observed in Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate vs. its carboxylic acid analog .

B. Halogen Substituent Effects

- Chlorine vs. Bromine :

- Chlorine (as in Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate): Moderate electronegativity; suitable for SN2 reactions.

- Bromine (e.g., Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate): Higher leaving-group ability in nucleophilic substitutions .

Biologische Aktivität

Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate

The synthesis of ethyl 4-(2-chloroethyl)thiazole-2-carboxylate typically involves several key steps:

- Starting Material : The synthesis begins with 2-(2-aminothiazole-4-yl) acetic ether as the primary starting material.

- Diazotization and Halogenation : The compound undergoes diazotization followed by halogenation to introduce the chloroethyl group.

- Reduction and Carbonyl Insertion : Subsequent reactions include reduction and carbonyl insertion, leading to the formation of the desired ethyl ester.

This synthetic route is characterized by mild reaction conditions and high yields, making it advantageous for further applications in medicinal chemistry .

Antimicrobial Properties

Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate exhibits notable antimicrobial activity against various bacterial strains. The presence of the thiazole ring enhances its lipophilicity, which is crucial for membrane penetration and antimicrobial efficacy. Studies indicate that compounds with thiazole moieties often demonstrate significant activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical targets in antibiotic development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies reveal that ethyl 4-(2-chloroethyl)thiazole-2-carboxylate exhibits cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG-2). The structure-activity relationship indicates that modifications on the thiazole ring significantly influence its anticancer potency .

Structure-Activity Relationships (SAR)

The biological activity of ethyl 4-(2-chloroethyl)thiazole-2-carboxylate can be correlated with its chemical structure. Key observations include:

- Chloroethyl Substitution : The introduction of the chloroethyl group enhances lipophilicity and biological activity compared to other derivatives lacking this substitution.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in activity profiles. For example, para-substituted phenyl groups have been linked to increased anticancer activity .

| Compound | Activity Type | IC50 (µM) | Key Structural Features |

|---|---|---|---|

| Ethyl 4-(2-chloroethyl)thiazole-2-carboxylate | Antimicrobial | <10 | Chloroethyl group |

| Thiazole Derivative A | Anticancer | 15 | Methyl substitution on thiazole |

| Thiazole Derivative B | Anticancer | 25 | Para-halogenated phenyl group |

Case Studies

- Antimicrobial Efficacy : A study conducted on a range of thiazole derivatives demonstrated that those with chloroethyl substitutions showed enhanced activity against multi-drug resistant bacteria, suggesting a potential role in developing new antibiotics .

- Cancer Cell Line Testing : In vitro assays using HepG-2 cell lines revealed that ethyl 4-(2-chloroethyl)thiazole-2-carboxylate induced apoptosis at concentrations lower than standard chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.